Diisobutyl Dicarbonate Diisobutyl Dicarbonate
Brand Name: Vulcanchem
CAS No.: 119174-41-3
VCID: VC14273023
InChI: InChI=1S/C10H18O5/c1-7(2)5-13-9(11)15-10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C10H18O5
Molecular Weight: 218.25 g/mol

Diisobutyl Dicarbonate

CAS No.: 119174-41-3

Cat. No.: VC14273023

Molecular Formula: C10H18O5

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Diisobutyl Dicarbonate - 119174-41-3

Specification

CAS No. 119174-41-3
Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
IUPAC Name 2-methylpropoxycarbonyl 2-methylpropyl carbonate
Standard InChI InChI=1S/C10H18O5/c1-7(2)5-13-9(11)15-10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3
Standard InChI Key AWQXHKHGNWUDDA-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)OC(=O)OCC(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Diisobutyl dicarbonate features a symmetrical structure comprising two isobutyl groups linked via an oxybis(ethane-2,1-diyl) bridge, each terminating in a carbonate ester group. The IUPAC name, 2-[2-(2-methylpropoxycarbonyloxy)ethoxy]ethyl 2-methylpropyl carbonate, reflects this arrangement . The SMILES notation CC(C)COC(=O)OCCOCCOC(=O)OCC(C)C\text{CC(C)COC(=O)OCCOCCOC(=O)OCC(C)C} provides a linear representation of its connectivity, while the InChIKey LUALIVRVZDKYLW-UHFFFAOYSA-N enables precise database referencing .

Crystallographic and Conformational Data

The compound’s 3D conformation, accessible via PubChem’s interactive model , reveals a flexible backbone due to the ether and carbonate linkages. This flexibility influences its solubility and reactivity, making it suitable for diverse solvent environments.

Synthesis and Production

Industrial Synthesis Pathways

The synthesis of diisobutyl dicarbonate shares methodological parallels with related carbonates, such as di-tert-butyl dicarbonate (DIBOC). As described in patent US5151542A , a two-step process involving alkali metal carbonates and methanesulfonyl chloride in non-polar solvents achieves high yields. For diisobutyl dicarbonate, the reaction of isobutyl chloroformate with ethylene glycol derivatives under controlled conditions is hypothesized to follow a similar mechanism:

2C4H9OCOCl+HOCH2CH2OCH2CH2OHDiisobutyl dicarbonate+2HCl2 \, \text{C}_4\text{H}_9\text{OCOCl} + \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Diisobutyl dicarbonate} + 2 \, \text{HCl}

Key parameters include:

  • Solvent Selection: Aliphatic hydrocarbons (e.g., hexane) optimize yield by minimizing side reactions .

  • Temperature Control: Reactions conducted between 40C-40^\circ \text{C} and +40C+40^\circ \text{C} prevent decomposition .

  • Stoichiometry: A 1:2 molar ratio of diol to chloroformate ensures complete esterification.

Physical and Chemical Properties

Physicochemical Profile

PropertyValueSource
Molecular Weight306.35 g/mol
AppearanceColorless liquid
Boiling PointEstimated 240C240^\circ \text{C}
SolubilityMiscible with organic solvents
Density~1.1 g/cm³

The compound’s high boiling point and thermal stability (50C\leq 50^\circ \text{C}) make it ideal for high-temperature reactions. Its low polarity ensures compatibility with hydrophobic substrates.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorbance bands at 1740cm1\approx 1740 \, \text{cm}^{-1} (C=O stretch) and 1250cm11250 \, \text{cm}^{-1} (C-O-C stretch) confirm carbonate groups .

  • NMR: 1H^1\text{H} NMR peaks at δ 1.0 ppm (isobutyl CH3_3) and δ 4.2 ppm (methyleneoxy groups) validate the structure .

Industrial and Research Applications

Pharmaceutical Intermediates

Diisobutyl dicarbonate serves as a protecting group for alcohols and amines in drug synthesis. Its slow hydrolysis under mild conditions enables controlled deprotection, critical for antibiotics and antiviral agents . For example, it facilitates the synthesis of prodrugs requiring targeted release mechanisms.

Green Chemistry Initiatives

As industries shift toward sustainable solvents, diisobutyl dicarbonate’s biodegradability and low toxicity position it as a replacement for chlorinated solvents . Emerging applications in biodegradable polymer synthesis, particularly polycarbonates, leverage its reactivity with diols .

Specialty Chemical Production

The compound’s bifunctional carbonate groups enable crosslinking in resins and adhesives. Recent research explores its role in lithium-ion battery electrolytes, where carbonate derivatives enhance ionic conductivity .

Market Trends and Future Outlook

Demand Drivers

The global market for diisobutyl dicarbonate is projected to grow at a CAGR of 5.8% (2025–2030), fueled by:

  • Pharmaceutical Expansion: Increased R&D spending ($1.5 trillion globally in 2025) .

  • Electronics Manufacturing: Demand for high-purity carbonates in semiconductor production .

Competitive Landscape

Key players like ABCR GmbH and BOC Sciences dominate production, with vertical integration reducing costs by 15% since 2020 . Asia-Pacific leads regional growth, accounting for 45% of global consumption due to expanding pharmaceutical hubs in India and China .

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